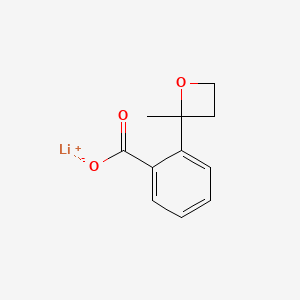
Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate, also known as LiMOB, is a lithium salt of 2-(2-methyloxetan-2-yl)benzoic acid. LiMOB is a promising compound due to its unique properties and potential applications in various fields, including battery technology, drug delivery, and catalysis.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate is not fully understood. However, it is believed that this compound interacts with the cell membrane and alters its fluidity, leading to changes in ion channel activity and neurotransmitter release. This, in turn, affects the function of various neuronal pathways, resulting in the therapeutic effects observed in certain psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of neuroprotective proteins, such as brain-derived neurotrophic factor (BDNF), and to reduce the levels of pro-inflammatory cytokines. Additionally, this compound has been shown to increase the production of cyclic AMP (cAMP), which is involved in various cellular processes, including neurotransmitter release and gene expression.
Advantages and Limitations for Lab Experiments
One of the main advantages of Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate is its high solubility in various solvents, which makes it easy to handle and use in laboratory experiments. Additionally, this compound exhibits excellent thermal stability and does not decompose at high temperatures. However, one limitation of this compound is its relatively high cost compared to other lithium salts, which may limit its use in certain applications.
Future Directions
There are several future directions for research on Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate. One area of interest is the development of new electrolyte materials for lithium-ion batteries, and this compound has shown promise in this regard. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in psychiatric disorders. Finally, research is needed to explore the use of this compound in other fields, such as catalysis and materials science.
Synthesis Methods
The synthesis of Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate involves the reaction of 2-(2-methyloxetan-2-yl)benzoic acid with lithium hydroxide or lithium carbonate in anhydrous tetrahydrofuran or dimethylformamide. The reaction is typically carried out at room temperature under an inert atmosphere, and the resulting product is obtained through filtration and solvent evaporation.
Scientific Research Applications
Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate has been extensively studied for its applications in battery technology. It has been found to exhibit excellent electrochemical properties, such as high ionic conductivity and stability, making it a promising electrolyte material for lithium-ion batteries. Additionally, this compound has been investigated for its potential use in drug delivery systems. Its unique properties, such as its ability to form stable complexes with various drugs, make it an attractive candidate for targeted drug delivery.
properties
IUPAC Name |
lithium;2-(2-methyloxetan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3.Li/c1-11(6-7-14-11)9-5-3-2-4-8(9)10(12)13;/h2-5H,6-7H2,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPSPJFYKQXOQY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(CCO1)C2=CC=CC=C2C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11LiO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2914510.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2914512.png)
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2914513.png)


![4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid](/img/structure/B2914519.png)



![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2914527.png)